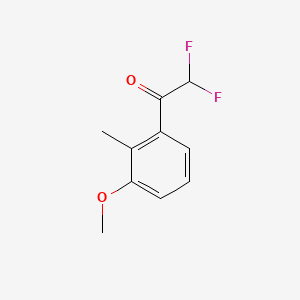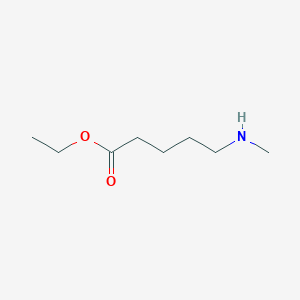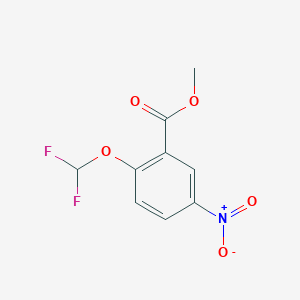
Methyl 2-(difluoromethoxy)-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(difluoromethoxy)-5-nitrobenzoate is an organic compound that features a difluoromethoxy group and a nitro group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethoxy)-5-nitrobenzoate typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzoate ester. One common method involves the reaction of methyl 2-nitrobenzoate with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Methyl 2-(difluoromethoxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-(Difluoromethoxy)-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated moieties for enhanced bioactivity.
Industry: Utilized in the production of advanced materials with specific properties conferred by the difluoromethoxy and nitro groups.
Wirkmechanismus
The mechanism of action of Methyl 2-(difluoromethoxy)-5-nitrobenzoate depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(trifluoromethoxy)-5-nitrobenzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Methyl 2-(difluoromethoxy)-4-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzene ring.
Methyl 2-(difluoromethoxy)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 2-(difluoromethoxy)-5-nitrobenzoate is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination makes it a valuable intermediate in the synthesis of various functionalized molecules.
Eigenschaften
Molekularformel |
C9H7F2NO5 |
|---|---|
Molekulargewicht |
247.15 g/mol |
IUPAC-Name |
methyl 2-(difluoromethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8(13)6-4-5(12(14)15)2-3-7(6)17-9(10)11/h2-4,9H,1H3 |
InChI-Schlüssel |
KXPUIBVJLYJOKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


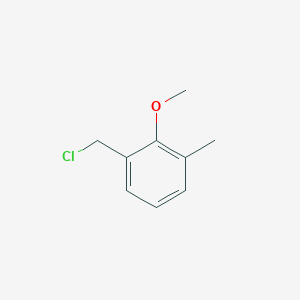
![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
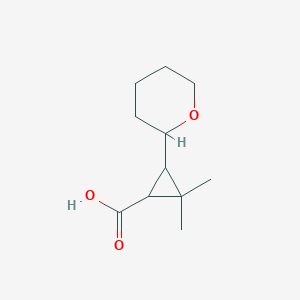
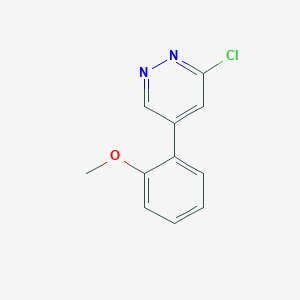
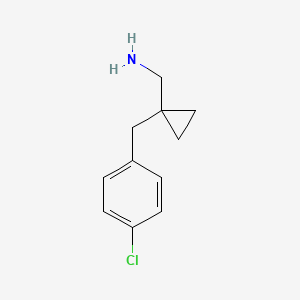

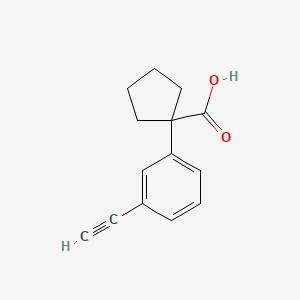
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)
